molecular formula C17H16BrN3O4 B2686260 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 1170891-67-4

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2686260
CAS No.: 1170891-67-4
M. Wt: 406.236
InChI Key: NHQQZZVAXSDKGV-UHFFFAOYSA-N
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Description

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromofuran ring, an oxadiazole ring, and an isopropylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.

    Synthesis of the Oxadiazole Ring: The bromofuran intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring. This step requires refluxing the reactants in ethanol or another suitable solvent.

    Formation of the Isopropylphenoxyacetamide Moiety: The final step involves the reaction of the oxadiazole intermediate with 4-isopropylphenol and chloroacetyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
  • N-(5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
  • N-(5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide is unique due to the presence of the bromofuran ring, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the oxadiazole ring and the isopropylphenoxyacetamide moiety contributes to its unique pharmacological profile.

Properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4/c1-10(2)11-3-5-12(6-4-11)23-9-15(22)19-17-21-20-16(25-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQZZVAXSDKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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